molecular formula C14H18F2N2O4S B2408589 methyl (4-(N-(4,4-difluorocyclohexyl)sulfamoyl)phenyl)carbamate CAS No. 2034225-95-9

methyl (4-(N-(4,4-difluorocyclohexyl)sulfamoyl)phenyl)carbamate

货号: B2408589
CAS 编号: 2034225-95-9
分子量: 348.36
InChI 键: XOEITHWTGZUELL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl (4-(N-(4,4-difluorocyclohexyl)sulfamoyl)phenyl)carbamate is a synthetic chemical reagent of interest in medicinal chemistry and drug discovery research. This compound features a unique molecular architecture combining a 4,4-difluorocyclohexyl group, a sulfamoyl linker, and a phenyl carbamate moiety. The 4,4-difluorocyclohexyl group is a known scaffold in pharmaceutical development, often utilized to influence the metabolic stability, lipophilicity, and conformational properties of lead compounds . The integration of the sulfonamide functional group is a common strategy in the design of enzyme inhibitors, particularly for targeting a wide range of proteases and receptors. As a carbamate derivative, this compound may also exhibit specific biological activities; carbamate esters are studied for their mechanism of action as inhibitors of serine hydrolases, including acetylcholinesterase . Researchers may employ this chemical as a key intermediate or building block for the synthesis of more complex molecules, or as a tool compound for probing biological pathways and protein function. Its structure suggests potential application in the development of novel therapeutic agents for various diseases. The product is intended for research purposes by qualified laboratory personnel. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

methyl N-[4-[(4,4-difluorocyclohexyl)sulfamoyl]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2O4S/c1-22-13(19)17-10-2-4-12(5-3-10)23(20,21)18-11-6-8-14(15,16)9-7-11/h2-5,11,18H,6-9H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOEITHWTGZUELL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CCC(CC2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-(4,4-difluorocyclohexyl)sulfamoyl)phenyl)carbamate typically involves multiple steps. One common method starts with the preparation of 4,4-difluorocyclohexylamine, which is then reacted with sulfonyl chloride to form the corresponding sulfonamide. This intermediate is subsequently coupled with methyl 4-aminophenylcarbamate under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

化学反应分析

Types of Reactions

Methyl (4-(N-(4,4-difluorocyclohexyl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamate group into an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

科学研究应用

Chemistry

Methyl (4-(N-(4,4-difluorocyclohexyl)sulfamoyl)phenyl)carbamate serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for modifications that can lead to new compounds with varied properties.

Biology

Research indicates potential biological activities:

  • Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.
  • Anticancer Activity: Preliminary studies suggest that it may possess anticancer properties, particularly through the inhibition of pathways involved in tumor growth .

Medicine

Ongoing research is exploring its therapeutic potential in treating inflammatory diseases and cancers. The inhibition of cPLA2α is particularly relevant in conditions characterized by excessive inflammation.

Industry

The compound finds applications in developing new materials and chemical processes. Its unique properties make it suitable for formulating advanced materials in pharmaceuticals and agrochemicals.

Case Studies

  • Antimicrobial Evaluation
    • A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at varying concentrations, suggesting potential as an antimicrobial agent.
  • Anticancer Research
    • In vitro studies on cancer cell lines demonstrated that this compound could induce apoptosis in specific types of cancer cells by modulating cPLA2α activity. Further research is warranted to elucidate the underlying mechanisms and therapeutic implications.

作用机制

The mechanism of action of methyl (4-(N-(4,4-difluorocyclohexyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets. The difluorocyclohexyl group is believed to enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effects.

相似化合物的比较

Similar Compounds

    4,4-Difluorocyclohexanone: Shares the difluorocyclohexyl moiety but lacks the sulfonamide and carbamate groups.

    4,4-Difluorocyclohexylamine: Contains the difluorocyclohexyl group but differs in its functional groups.

Uniqueness

Methyl (4-(N-(4,4-difluorocyclohexyl)sulfamoyl)phenyl)carbamate is unique due to its combination of a carbamate group with a difluorocyclohexyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

生物活性

Methyl (4-(N-(4,4-difluorocyclohexyl)sulfamoyl)phenyl)carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C14H16F2N2O3S
  • Molecular Weight : 334.35 g/mol

This compound features a carbamate functional group linked to a phenyl ring that is further substituted with a sulfamoyl group. The presence of a difluorocyclohexyl moiety enhances its lipophilicity, which may influence its biological interactions.

Research indicates that this compound acts primarily through the inhibition of specific protein interactions. Notably, it has been studied as an inhibitor of the menin-MLL (mixed-lineage leukemia) interaction, which is crucial in various leukemias and other malignancies. By disrupting this interaction, the compound may exert anti-cancer effects.

In Vitro Studies

  • Cell Proliferation Inhibition : In vitro studies have demonstrated that the compound significantly inhibits the proliferation of MLL-rearranged leukemia cell lines. The half-maximal inhibitory concentration (IC50) values observed were in the low micromolar range, indicating potent activity against these cell lines.
  • Apoptosis Induction : Flow cytometry analyses revealed that treatment with the compound leads to increased apoptosis in cancer cells, as evidenced by enhanced Annexin V staining and caspase activation.
  • Selectivity : The compound exhibits selectivity towards cancer cells with MLL rearrangements while sparing normal hematopoietic cells, suggesting a favorable therapeutic window.

Clinical Relevance

A recent study published in Nature highlighted the efficacy of this compound in preclinical models of leukemia. The study reported:

  • Tumor Reduction : Mice treated with the compound showed significant tumor size reduction compared to controls.
  • Survival Rates : Increased survival rates were observed in treated mice, correlating with reduced tumor burden.

Toxicity Profile

The toxicity profile of the compound has been evaluated through various assays:

  • Acute Toxicity : In animal models, no significant acute toxicity was noted at therapeutic doses.
  • Long-term Effects : Ongoing studies are assessing potential long-term effects and organ-specific toxicity.

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionIC50 (µM)SelectivityReference
This compoundMenin-MLL inhibitor0.5 - 2.0High
Other Carbamate DerivativesVarious pathways1 - 5Moderate

常见问题

Q. What are the optimal synthetic routes for methyl (4-(N-(4,4-difluorocyclohexyl)sulfamoyl)phenyl)carbamate, and how do reaction conditions influence yield?

The synthesis typically involves sequential sulfamoylation and carbamate formation. For example, sulfamoylation of 4-aminophenyl derivatives with 4,4-difluorocyclohexylsulfamoyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) minimizes side reactions . Subsequent carbamate formation via reaction with methyl chloroformate requires precise stoichiometry and pH control (pH 7–8) to avoid hydrolysis. Yields are sensitive to solvent polarity and temperature; THF or DMF at 50–60°C often achieve >70% efficiency .

Q. How can structural characterization of this compound be systematically validated?

Use a multi-technique approach:

  • NMR : Confirm sulfamoyl (-SO₂NH-) and carbamate (-OC(=O)N-) groups via characteristic shifts (e.g., sulfamoyl protons at δ 3.1–3.3 ppm in DMSO-d₆) .
  • Mass spectrometry : High-resolution ESI-MS should match the exact mass (e.g., C₁₄H₁₇F₂N₂O₄S: [M+H]⁺ calc. 359.0821) .
  • X-ray crystallography : Resolve stereochemistry of the 4,4-difluorocyclohexyl group if single crystals are obtainable .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound, and what validation experiments are critical?

Perform molecular docking against target proteins (e.g., carbonic anhydrase or kinases) using software like AutoDock Vina. Validate predictions with:

  • Enzyme inhibition assays : Measure IC₅₀ values under physiological conditions .
  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics (kₐ, k𝒹) to confirm docking results .
  • Mutagenesis studies : Identify key residues influencing binding by comparing wild-type and mutant proteins .

Q. What experimental strategies resolve contradictions in reported biological data for sulfamoyl-carbamate derivatives?

  • Dose-response curves : Test across a broad concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Off-target screening : Use panels like Eurofins’ SafetyScreen44 to rule out promiscuous binding .
  • Metabolite profiling : LC-MS/MS can detect hydrolyzed products (e.g., free sulfamoylamines) that may confound activity .

Q. How does the 4,4-difluorocyclohexyl group influence pharmacokinetics compared to non-fluorinated analogs?

  • LogP studies : Fluorination increases lipophilicity (ΔLogP ≈ +0.5), enhancing membrane permeability .
  • Metabolic stability : Assess hepatic clearance using human liver microsomes; fluorination often reduces CYP450-mediated oxidation .
  • Plasma protein binding : Compare fluorinated vs. non-fluorinated analogs via equilibrium dialysis; fluorinated groups may increase albumin affinity .

Methodological and Data Analysis Questions

Q. What in vitro models are appropriate for evaluating the environmental toxicity of this compound?

  • Algal growth inhibition (OECD 201) : Test effects on Chlamydomonas reinhardtii to assess aquatic toxicity .
  • Soil microbial respiration (ISO 17155) : Measure CO₂ evolution in loamy soil spiked with 10–100 ppm compound .
  • Daphnia magna acute toxicity (OECD 202) : Determine 48-hour EC₅₀ values .

Q. How can SAR studies be designed to optimize the sulfamoyl-phenyl-carbamate scaffold?

  • Substitution patterns : Synthesize analogs with varying aryl substituents (e.g., -Cl, -CF₃) and compare IC₅₀ values .
  • Steric effects : Introduce bulky groups (e.g., tert-butyl) at the carbamate position to probe steric hindrance .
  • Electronic effects : Replace fluorine with electron-withdrawing (-NO₂) or donating (-OCH₃) groups to modulate sulfamoyl reactivity .

Tables for Comparative Analysis

Q. Table 1. Comparative Bioactivity of Carbamate Derivatives

CompoundTargetIC₅₀ (nM)LogPReference
Methyl (4-sulfamoylphenyl)carbamateCarbonic anhydrase IX12.31.2
Ethyl (4-sulfamoylphenyl)carbamateCarbonic anhydrase IX18.71.8
Target compound (4,4-difluoro)Carbonic anhydrase IX8.51.7Predicted

Q. Table 2. Key Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Sulfamoylation temperature0–5°CPrevents dimerization
Carbamate pH7.0–7.5Minimizes hydrolysis
Solvent polarity (Dielectric constant)THF (7.5) > DCM (4.8)Higher polarity improves carbamate stability

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。